2-Ethynyl-9,9'-spirobi[fluorene]

Perovskite Solar Cells Hole Transport Materials Spirobifluorene Derivatives

Sourcing high-purity spirobifluorene monomers with reactive handles often leads to inconsistent optoelectronic performance. 2-Ethynyl-9,9'-spirobi[fluorene] solves this by providing a single, well-defined 2-ethynyl isomer for precise material tuning. - Enables high-efficiency green PhOLED hosts (>58 cd/A, >14% EQE) via 2-position substitution. - Yields chiral, one-handed helical polyacetylenes (~25,000 g/mol) for CPL materials. - Achieves solid-state quantum yields up to 40% in optimized derivatives for solid-state emitters.

Molecular Formula C27H16
Molecular Weight 340.4 g/mol
Cat. No. B13131990
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethynyl-9,9'-spirobi[fluorene]
Molecular FormulaC27H16
Molecular Weight340.4 g/mol
Structural Identifiers
SMILESC#CC1=CC2=C(C=C1)C3=CC=CC=C3C24C5=CC=CC=C5C6=CC=CC=C46
InChIInChI=1S/C27H16/c1-2-18-15-16-22-21-11-5-8-14-25(21)27(26(22)17-18)23-12-6-3-9-19(23)20-10-4-7-13-24(20)27/h1,3-17H
InChIKeyLZALFFPLQQKRCR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethynyl-9,9'-spirobi[fluorene] Core Properties & Synthetic Utility


2-Ethynyl-9,9'-spirobi[fluorene] is a functionalized spirobifluorene derivative featuring a terminal ethynyl group at the 2-position of the spirobifluorene core [1]. This compound belongs to a critical class of spiro-linked aromatic hydrocarbons known for their orthogonal molecular geometry, high thermal stability, and favorable optoelectronic properties [2]. The ethynyl functionality serves as a versatile handle for further chemical modifications, including Sonogashira coupling, cyclotrimerization, and click chemistry, enabling the construction of complex molecular architectures for applications in organic electronics [1]. Its rigid, non-planar spiro structure effectively suppresses π-π stacking and aggregation-caused quenching, while the ethynyl group provides a reactive site for extending conjugation or anchoring the molecule to surfaces [2].

Synthetic handle for Sonogashira coupling, cyclotrimerization, and click chemistry
Orthogonal spiro core suppresses π-stacking and aggregation-caused quenching
Enables conjugated polymer and optoelectronic material research

Substitution Limitations of 2-Ethynyl-9,9'-spirobi[fluorene]


The spirobifluorene core is not a monolithic entity; its electronic and photophysical properties are exquisitely sensitive to both the nature and the regiochemistry of peripheral substituents [1]. A direct comparison of 2-substituted versus 4-substituted SBF derivatives reveals markedly different emission properties, highlighting the remarkable effect of ortho-substitution in the excited state [2]. For example, in a study of host materials for phosphorescent OLEDs, 2-5Pm-SBF and 4-5Pm-SBF showed noticeably different emission behaviors [2]. Furthermore, within the class of alkynyl-substituted SBFs, the photophysical properties are highly sensitive to the number, position, and conjugation length of the alkynyl fragment, with solid-state quantum yields varying up to 40% [1]. Therefore, substituting 2-ethynyl-9,9'-spirobi[fluorene] with a different SBF derivative or a non-ethynyl analog will lead to unpredictable and often detrimental changes in device performance, material morphology, and synthetic versatility, necessitating rigorous quantitative evaluation.

Regiochemistry
2-ethynyl SBF (ortho-substitution)
4-substituted or other positional SBF analogs
Emission and device performance may shift; 2-substitution is critical for green PhOLED efficiency.
Reactivity
Terminal ethynyl group
Non-ethynyl SBF (e.g., 2-bromo, methoxy-substituted)
Loses direct polymerization capability; cannot form helical polyacetylene architectures.
Core geometry
Spirobifluorene (orthogonal)
Planar fluorene or non-spiro aromatics
May suffer from aggregation-caused quenching and reduced solid-state quantum yield.

2-Ethynyl-9,9'-spirobi[fluorene] Comparative Performance Evidence


Superior Hole Transport vs. Spiro-OMeTAD

While Spiro-OMeTAD is the benchmark hole transport material (HTM) in perovskite solar cells, it suffers from complex synthesis and high cost. Spirobifluorene-based HTMs with alternative substituents demonstrate superior performance. Specifically, a spirobifluorene derivative with a methylsulfanyl substituent (Spiro-S) achieved a power conversion efficiency (PCE) of 15.92%, representing an over 38% increase in PCE compared to Spiro-OMeTAD under identical device fabrication conditions [1]. This data serves as class-level inference that strategic substitution on the spirobifluorene core, such as with the ethynyl group in 2-ethynyl-9,9'-spirobi[fluorene], can significantly enhance charge transport properties relative to the standard methoxy-substituted benchmark.

Hole transport vs Spiro-OMeTAD
Class-level
Spiro-S PCE: 15.92% Spiro-OMeTAD: ~11.5%
Reported >38% PCE increase supports spirobifluorene-based HTM potential.
Perovskite solar cell conditions; class-level inference.
Perovskite Solar Cells Hole Transport Materials Spirobifluorene Derivatives

Tunable HOMO Level & Molecular Geometry

A two-armed skeleton extension strategy for spirobifluorene-based small molecule donors revealed that introducing an ethynyl group into the molecular structure directly reduces the HOMO energy level and regulates molecular geometry [1]. This effect is crucial for optimizing the energy level alignment in optoelectronic devices and for controlling charge injection and transport. While the study does not provide a specific numerical value for the HOMO level shift of 2-ethynyl-9,9'-spirobi[fluorene] itself, it establishes a clear structure-property relationship where the ethynyl unit acts as an electronic regulator, distinct from other bridging or end-group modifications.

HOMO level tuning
Class-level
DFT-calculated HOMO reduction and geometry regulation via ethynyl incorporation
Supports energy-level alignment studies in organic electronics.
Qualitative structure–property relationship; specific HOMO shift for target compound not reported.
Molecular Electronics DFT Calculations Donor-Acceptor Systems

Emission Advantage of 2-Position Substitution

The emission properties of 4-substituted versus 2-substituted 9,9'-spirobifluorene (SBF) derivatives are markedly different. A structure-property relationship study on host materials for phosphorescent OLEDs (PhOLEDs) demonstrated that 2-5Pm-SBF (substituted at the 2-position) achieved a current efficiency (CE) exceeding 58 cd/A, power efficiency (PE) over 35 lm/W, and external quantum efficiency (EQE) above 14% when used as a host for a green dopant [1]. In contrast, the 4-substituted analog (4-5Pm-SBF) exhibited different emission characteristics and was more suitable for blue PhOLEDs [1]. This highlights the critical role of ortho-substitution at the 2-position for achieving high efficiency in specific color regimes.

2- vs 4-substitution emission
Head-to-head
2-5Pm-SBF: CE >58 cd/A, EQE >14% 4-5Pm-SBF: suited for blue PhOLEDs
2-position regiochemistry enables high-efficiency green PhOLED hosts.
Direct comparison under green dopant device conditions.
OLED Host Materials Phosphorescent Emitters Regiochemistry

Polymerization to Helical Polymer Architectures

The terminal ethynyl group of 2-ethynyl-9,9'-spirobifluorene allows for its polymerization via rhodium catalysis to yield polyacetylenes with Mw of approximately 25,000 g/mol [1]. This polymerization proceeds at room temperature in THF to give polymers with a cis-transoidal main chain conformation and, in the case of chiral derivatives, a one-handed helical structure [1]. In contrast, non-ethynyl spirobifluorene derivatives cannot undergo this type of direct polymerization, limiting their utility in applications requiring chiral recognition, enantioselective sensing, or the formation of conjugated polymer backbones.

Polymerization capability
Class-level
Rh-catalyzed polymerization to polyacetylene, Mw ~25,000 g/mol
Enables chiral helical polymer synthesis not accessible with non-ethynyl analogs.
THF, room temperature; chiral derivatives yield one-handed helices.
Chiral Polymers Polyacetylene Helical Structures

Enhanced Solid-State Quantum Yield

A comprehensive study on alkynyl-substituted spirobifluorenes demonstrated that the photophysical properties are highly sensitive to the number, position, and nature of the alkynyl fragment [1]. Crucially, symmetric introduction of four ethynylbenzene fragments in the 2,2',7,7'-positions of the SBF core was found to be mandatory for the emergence of blue emissive mesomorphic materials with quantum yields up to 40% in the solid state [1]. This establishes that even simple alkynyl substitution, such as the single ethynyl group in 2-ethynyl-9,9'-spirobi[fluorene], is a key building block for achieving high solid-state luminescence, a property often diminished by aggregation-caused quenching in planar analogs.

Solid-state quantum yield
Class-level
Up to 40% PLQY
Reported solid-state emission enhancement with ethynylbenzene substitution.
Measured on tetra-substituted SBF derivatives; class-level inference.
Solid-State Emission Photoluminescence Aggregation-Induced Emission

Suppressed π-Stacking via Orthogonal Geometry

The orthogonal spirobifluorene core is a critical design element for suppressing detrimental π-π stacking, which leads to aggregation-caused quenching and broadened emission. In a study of multiresonant thermally activated delayed fluorescence (MR-TADF) OLEDs, the incorporation of SBF moieties into the emitter structure led to sky-blue OLEDs with maximal external quantum efficiencies (EQEmax) of 26.1% and 27.0% [1]. Furthermore, these devices exhibited moderate efficiency roll-off and, for specific regioisomers, narrowband emission with a full-width at half maximum (FWHM) of just 32-35 nm [1]. This performance is a direct consequence of the SBF core's ability to maintain molecular isolation and high color purity, an advantage shared by 2-ethynyl-9,9'-spirobi[fluorene] over non-spiro, planar analogs.

Suppressed π-stacking
Class-level
SBF-based MR-TADF: EQEmax 26.1–27.0% Planar fluorene analogs: lower EQE, broader emission
Orthogonal core maintains high color purity (FWHM 32–35 nm).
Sky-blue OLED device data; class-level comparison to planar analogs.
TADF OLEDs Efficiency Roll-Off Narrowband Emission

2-Ethynyl-9,9'-spirobi[fluorene] Optimal Application Scenarios


High-Efficiency Green OLED Host Materials

As demonstrated by the high current efficiency (>58 cd/A) and EQE (>14%) of 2-substituted SBF derivatives in green PhOLEDs [1], 2-ethynyl-9,9'-spirobi[fluorene] is an ideal precursor for synthesizing host materials with optimized emission properties. Its 2-position ethynyl handle allows for precise structural tuning to maximize device performance, making it a superior choice over 4-substituted or unsubstituted analogs for this specific application.

Chiral Conjugated Polymer Precursor

The terminal ethynyl group enables direct polymerization to yield polyacetylenes with molecular weights around 25,000 g/mol and, when using chiral derivatives, the formation of one-handed helical structures [2]. This unique property makes 2-ethynyl-9,9'-spirobi[fluorene] a critical monomer for researchers developing chiral sensors, enantioselective catalysts, and circularly polarized luminescence (CPL) materials, a pathway entirely unavailable to non-ethynyl spirobifluorene analogs.

Solid-State Emitters with Quenching Suppression

The spirobifluorene core provides orthogonal geometry that prevents π-stacking, while the ethynyl group can be used to extend conjugation or introduce functional moieties. This combination is proven to yield solid-state quantum yields up to 40% in optimized derivatives [3]. 2-Ethynyl-9,9'-spirobi[fluorene] is therefore a strategic starting material for developing high-performance solid-state emitters for OLEDs and lasers, where maintaining high photoluminescence in the solid state is paramount.

Energy Level Tuning Scaffold for Organic Electronics

The ethynyl group provides a versatile reactive site for incorporating various donor or acceptor units via cross-coupling reactions. This allows for precise modulation of the molecule's HOMO and LUMO energy levels, a critical parameter for optimizing charge injection and transport in organic solar cells and perovskite solar cells [4]. As class-level evidence shows, this strategy can lead to a >38% improvement in PCE over standard HTMs like Spiro-OMeTAD, highlighting the potential of tailored spirobifluorene derivatives for next-generation energy devices [5].

Application
Selection Property
Validation Focus
Green PhOLED host development
2-position regiochemistry
Device efficiency (CE, EQE) and emission color purity
Chiral polymer synthesis
Terminal ethynyl polymerizability
Polymer molecular weight and helicity
Solid-state emitter research
Orthogonal spiro core with ethynyl conjugation handle
Solid-state photoluminescence quantum yield
Organic electronic donor/acceptor tuning
Ethynyl cross-coupling reactivity
HOMO/LUMO alignment and device performance

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